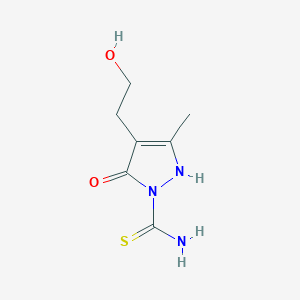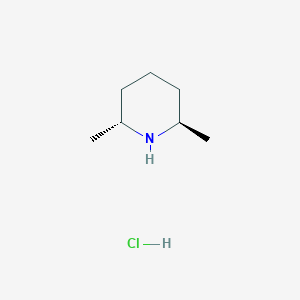![molecular formula C16H15N3O5 B2544550 N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide CAS No. 860788-57-4](/img/structure/B2544550.png)
N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide is a complex organic compound with the molecular formula C16H15N3O5 It is characterized by the presence of a methoxyimino group, a nitrophenoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with methoxyiminoacetic acid under specific conditions to form an intermediate. This intermediate is then reacted with 4-aminophenol to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with proteins, affecting their function. The nitrophenoxy group can participate in electron transfer reactions, influencing cellular processes. The acetamide group can interact with enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-{4-[(methoxyimino)methyl]phenyl}acetamide): Lacks the nitro group, resulting in different chemical properties.
N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.
Uniqueness
N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxyimino and nitrophenoxy groups allows for diverse chemical interactions and applications.
Properties
IUPAC Name |
N-[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-11(20)18-13-4-6-14(7-5-13)24-16-8-3-12(10-17-23-2)9-15(16)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVHIFHGSMIRTR-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=N/OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2544469.png)
![2-Chloro-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B2544471.png)

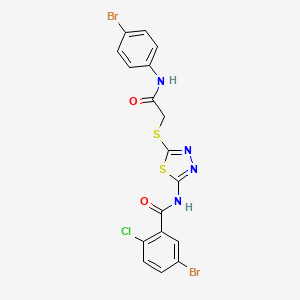

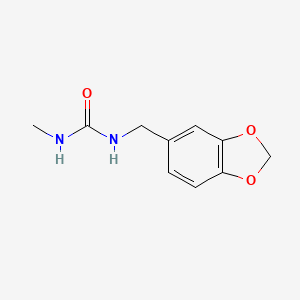
![1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B2544478.png)
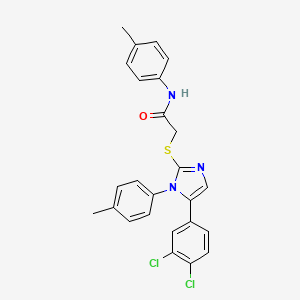
![3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544481.png)
![3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B2544482.png)
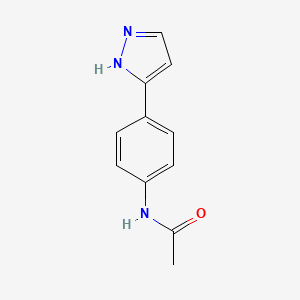
![2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2544486.png)
